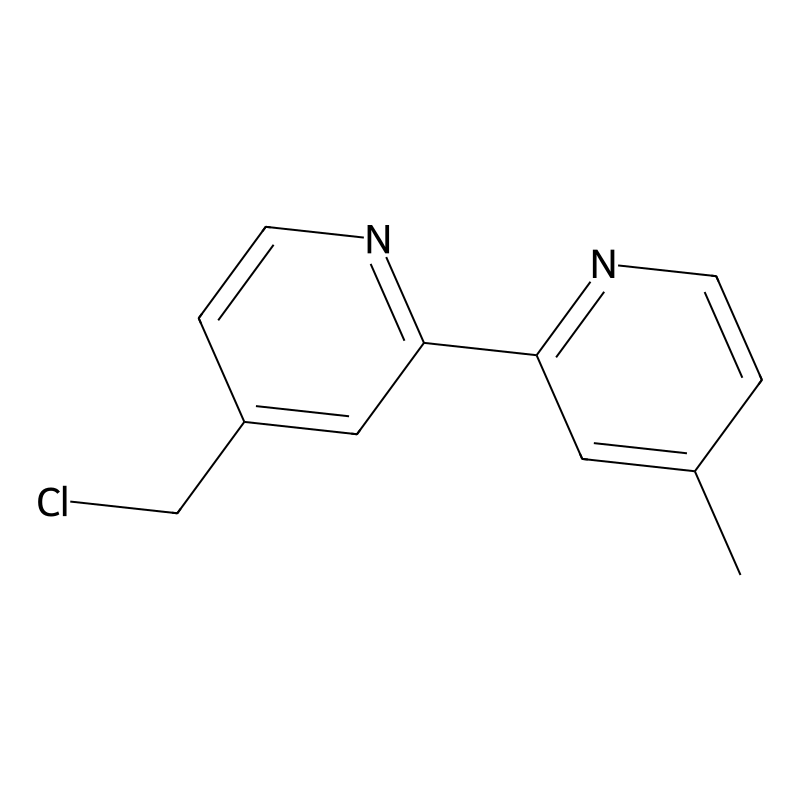4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine is a heterocyclic organic compound belonging to the bipyridine family. Its chemical structure consists of two pyridine rings connected by a carbon-carbon bond, with a chloromethyl group and a methyl group attached to the 4-positions of the bipyridine framework. This compound is notable for its potential applications in coordination chemistry and as a ligand in various catalytic processes. Its molecular formula is C₁₁H₁₃ClN₂, and it has a molecular weight of approximately 220.69 g/mol .
- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom.
- Metal Coordination: This compound can act as a bidentate ligand, coordinating with transition metals to form metal complexes. These complexes are often utilized in catalysis and material science .
- Radical Reactions: Under specific conditions, the compound may also engage in radical reactions, particularly when subjected to UV light or heat .
The synthesis of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine typically involves several methods:
- Radical Halogenation: This method involves the introduction of the chloromethyl group through radical mechanisms using reagents such as thionyl chloride or phosphorus trichloride in the presence of light or heat.
- Cross-Coupling Reactions: Utilizing Negishi or Suzuki coupling strategies can effectively synthesize this compound from appropriate precursors .
- Hydroxymethyl Precursors: Starting from hydroxymethyl derivatives of bipyridine, chlorination can yield the desired chloromethyl product .
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine has several applications:
- Ligand in Coordination Chemistry: It is widely used as a ligand in metal complexation for catalysis and material synthesis.
- Fluorescent Dyes: The compound can be utilized in synthesizing fluorescent materials due to its ability to form stable complexes with metal ions.
- Pharmaceutical Intermediates: It serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals .
Interaction studies involving 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine primarily focus on its coordination with transition metals. These studies reveal that the compound can form stable complexes with metals such as palladium and platinum, enhancing catalytic activity in reactions like cross-coupling and hydrogenation. Furthermore, its interactions with biological targets are under preliminary investigation to assess potential therapeutic applications .
Several compounds share structural similarities with 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-2,2'-bipyridine | Methyl group at position 4 | Lacks halogen functionality |
| 4-Bromomethyl-4'-methyl-2,2'-bipyridine | Bromomethyl instead of chloromethyl | Higher reactivity due to bromine |
| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Two chloromethyl groups | Increased steric hindrance |
| 6-Chloromethyl-2,2'-bipyridine | Chloromethyl at position 6 | Different regioselectivity affecting reactivity |
The uniqueness of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine lies in its specific substitution pattern that enhances its coordination properties while maintaining versatility for further chemical modifications. This makes it particularly valuable in synthetic applications compared to its analogs .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]
Pictograms

Corrosive








